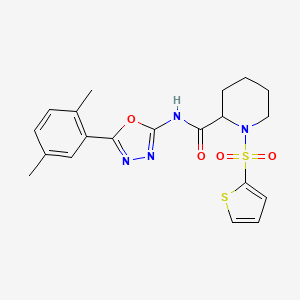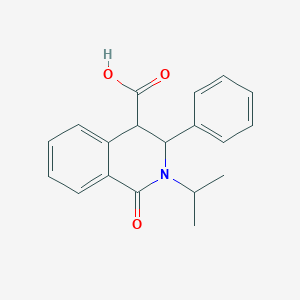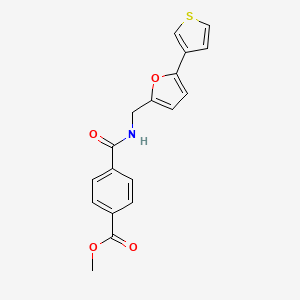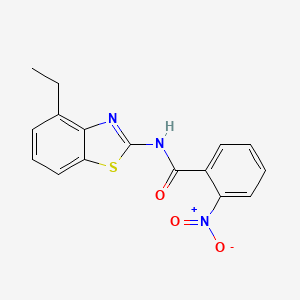
3-(4-ethoxybenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-ethoxybenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H24FNO5 and its molecular weight is 461.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Biochemical and Medicinal Research
Quinoline derivatives, including compounds structurally related to "3-(4-ethoxybenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one," have been extensively researched for their applications in biochemical and medicinal contexts.
Fluorophores in Biochemistry and Medicine : Some quinoline derivatives are known for their efficiency as fluorophores. They are widely used for studying various biological systems, including DNA, due to their sensitive and selective properties. These compounds, particularly those involving aminoquinolines, are also explored for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Pharmacokinetic Studies : Derivatives structurally similar to the compound have been subjects of pharmacokinetic studies. For example, a novel analogue of 3-benzylquinazolin-4(3H)-ones showed potential as a drug candidate for the treatment of hypertension. An HPLC method was developed and validated to determine its concentration in plasma, demonstrating its application in pharmacokinetic studies (Chang et al., 2016).
Antiproliferative and Antimicrobial Properties : Schiff bases derived from compounds with a core structure of 1,3,4-thiadiazole, which share some similarity in molecular framework to the compound of interest, have shown significant biological activities. They exhibit DNA protective abilities against oxidative mixtures and strong antimicrobial activity against various bacteria. Additionally, certain compounds have shown cytotoxicity on cancer cell lines, suggesting their potential for use in chemotherapy (Gür et al., 2020).
Photolabile Protecting Group for Biological Messengers : Research on brominated hydroxyquinoline, which is related to quinoline derivatives, explores its use as a photolabile protecting group. This application is critical for controlling the release of biological messengers in vivo, facilitated by its sensitivity to multiphoton-induced photolysis, providing insights into dynamic biochemical processes (Fedoryak & Dore, 2002).
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO5/c1-4-34-20-10-8-18(9-11-20)26(30)22-16-29(15-17-6-5-7-19(28)12-17)23-14-25(33-3)24(32-2)13-21(23)27(22)31/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVOYFCSZYHHFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)


![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)


![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)


